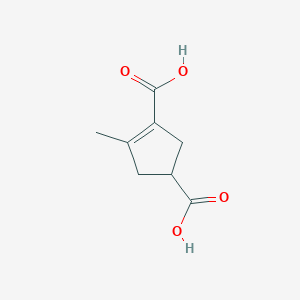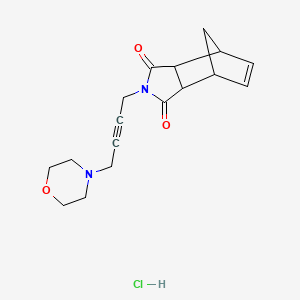
3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a butynyl group, and an isoindole core, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butynyl chain is replaced by the morpholine moiety.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving morpholine-containing compounds.
Medicine: The compound could be explored for its potential pharmacological properties, such as its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The morpholine ring and butynyl group may play key roles in binding to these targets, while the isoindole core may contribute to the overall stability and reactivity of the compound. The exact pathways and targets involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(4-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
3a,4,7,7a-Tetrahydro-2-(4-(4-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3a,4,7,7a-Tetrahydro-2-(4-(4-morpholinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione hydrochloride distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. The butynyl group also adds to its uniqueness by providing a site for further functionalization and modification.
属性
CAS 编号 |
39488-12-5 |
|---|---|
分子式 |
C17H21ClN2O3 |
分子量 |
336.8 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2O3.ClH/c20-16-14-12-3-4-13(11-12)15(14)17(21)19(16)6-2-1-5-18-7-9-22-10-8-18;/h3-4,12-15H,5-11H2;1H |
InChI 键 |
PLXWGCXAVSGEDQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


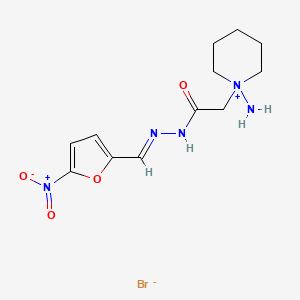

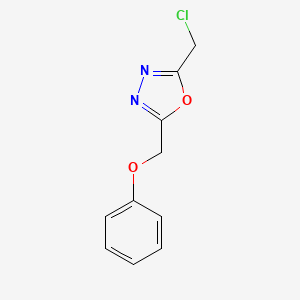
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)

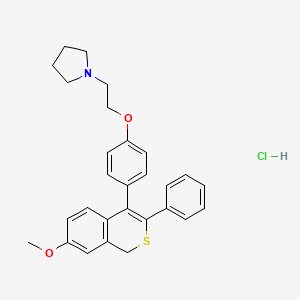
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)

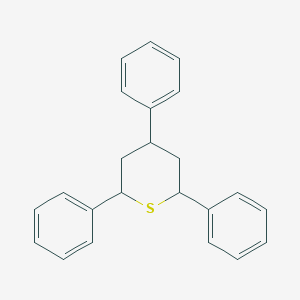
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)


